molecular formula C18H15ClN6O B303703 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303703
M. Wt: 366.8 g/mol
InChI Key: ZFYCAXDCKHUFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases.

Mechanism of Action

2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile targets BTK, a key enzyme in B-cell receptor signaling that is essential for the survival and proliferation of B-cells. By inhibiting BTK activity, 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile disrupts B-cell receptor signaling and leads to decreased proliferation and survival of B-cell malignancies. 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a favorable pharmacokinetic profile and is well-tolerated in preclinical models. It has been shown to have high oral bioavailability and a long half-life, making it a potential candidate for oral administration. 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have a selective inhibitory effect on BTK, with minimal off-target effects on other kinases.

Advantages and Limitations for Lab Experiments

2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for lab experiments, including its high oral bioavailability, long half-life, and selective inhibitory effect on BTK. However, its limitations include its relatively low solubility in water and its potential for off-target effects at higher concentrations.

Future Directions

There are several future directions for the study of 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, including its potential use in combination therapies for the treatment of B-cell malignancies and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and its potential off-target effects. The development of more potent and selective BTK inhibitors may also have therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases.

Synthesis Methods

The synthesis of 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multistep process that includes the reaction of 3-chloroaniline with 1,2,4-triazole-3-carboxylic acid to form 3-chloro-1-(1H-1,2,4-triazol-3-yl)aniline, which is then reacted with 1,4-dihydroquinoline-3-carbonitrile to form 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. The final product is obtained through a purification process involving column chromatography and recrystallization.

Scientific Research Applications

2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies and autoimmune diseases. It has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, leading to decreased proliferation and survival of B-cell malignancies. 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have anti-inflammatory effects and has potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

Product Name

2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C18H15ClN6O

Molecular Weight

366.8 g/mol

IUPAC Name

2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C18H15ClN6O/c19-11-4-1-3-10(7-11)15-12(8-20)17(21)25(18-22-9-23-24-18)13-5-2-6-14(26)16(13)15/h1,3-4,7,9,15H,2,5-6,21H2,(H,22,23,24)

InChI Key

ZFYCAXDCKHUFBQ-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC(=CC=C4)Cl)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC(=CC=C4)Cl)C(=O)C1

Origin of Product

United States

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